molecular formula C20H25NO3 B4625520 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide

4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide

Cat. No.: B4625520
M. Wt: 327.4 g/mol
InChI Key: KMLWAHNRJMDIFK-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzamide ring and a 2-(2-methoxyphenoxy)ethylamine moiety attached via an amide bond. Benzamide derivatives are widely explored in medicinal chemistry for their bioactivity, particularly as antiarrhythmics, enzyme inhibitors, and receptor modulators .

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)16-11-9-15(10-12-16)19(22)21-13-14-24-18-8-6-5-7-17(18)23-4/h5-12H,13-14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLWAHNRJMDIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide typically involves a multi-step process. One common synthetic route includes the reaction of 4-tert-butylbenzoic acid with 2-(2-methoxyphenoxy)ethylamine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting variations in substituents and their impact on molecular properties:

Compound Name Substituents on Phenoxy/Benzamide Molecular Weight (g/mol) logP Key Features & Evidence ID
Target Compound 2-methoxyphenoxy ~325.4 (estimated) ~4.8† Backbone for comparison
4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide 2-fluorophenoxy 315.39 4.89 Enhanced lipophilicity; GPCR ligand
N-{2-(2-Methoxyphenoxy)ethyl}-4-(quinolin-4-ylamino)benzamide (G19) Quinolin-4-ylamino ~450.5 (estimated) N/A Extended conjugation; higher melting point (319.5–320.2°C)
4-tert-butyl-N-(4-methoxyphenyl)benzamide 4-methoxyphenyl 297.38 ~3.5† Simplified structure; reduced steric bulk
Encainide 4-methoxy, piperidinyl-ethyl 328.41 N/A Antiarrhythmic drug; distinct pharmacophore

†Estimated based on structural similarity.

Key Observations:
  • Substituent Position: The 2-methoxy group on the phenoxy ring (target compound) introduces steric hindrance and electronic effects distinct from 4-methoxy () or 2-fluoro () analogs.
  • Thermal Stability: Quinoline derivatives () exhibit higher melting points (>300°C), suggesting stronger intermolecular interactions due to planar aromatic systems.

Physicochemical and Pharmacokinetic Properties

Solubility and logP
  • The target compound’s logP (~4.8) is comparable to its 2-fluoro analog (4.89, ), indicating moderate lipophilicity suitable for oral bioavailability.
  • Substitution with polar groups (e.g., quinoline in G19, ) may reduce logP but improve aqueous solubility.
Hydrogen Bonding and Polar Surface Area (PSA)
  • The 2-methoxyphenoxy group contributes to hydrogen bond acceptor capacity (PSA ~32 Ų, similar to ), critical for target binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide
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4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide

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